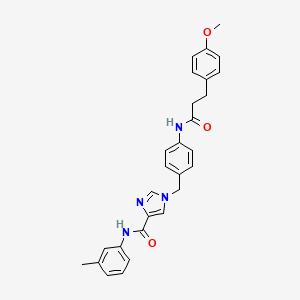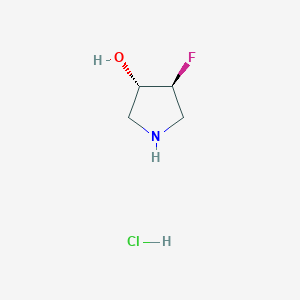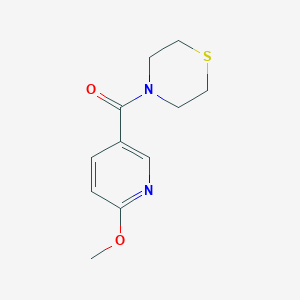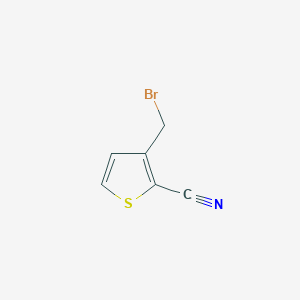
2-(4-(4-(1-hydroxyethyl)phenyl)-1H-1,2,3-triazol-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-(4-(1-hydroxyethyl)phenyl)-1H-1,2,3-triazol-1-yl)acetic acid” is a complex organic molecule. It contains a triazole ring, which is a type of heterocyclic compound. The triazole ring is attached to a phenyl group, which is further attached to an acetic acid moiety .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The triazole ring, phenyl group, and acetic acid moiety would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazole ring, phenyl group, and acetic acid moiety. Triazoles are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, and stability would be determined by the functional groups present in the molecule .Applications De Recherche Scientifique
Antimicrobial Activity
The synthesized derivatives of this compound have been evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as fungal strains. These investigations aim to combat the growing challenge of antimicrobial resistance . The compound’s mode of action likely involves disrupting bacterial lipid biosynthesis or employing additional mechanisms against various bacterial strains.
Anticancer Potential
Cancer remains a formidable global health issue, necessitating novel therapeutic approaches. In this context, 2-(4-(4-(1-hydroxyethyl)phenyl)-1H-1,2,3-triazol-1-yl)acetic acid derivatives were screened for anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). Notably, compounds d6 and d7 demonstrated significant activity against breast cancer cells. Molecular docking studies further revealed their favorable binding within specific protein pockets, suggesting their potential as lead compounds for rational drug design .
Anti-Inflammatory Properties
The heterocyclic thiazole nucleus, present in this compound, has been associated with anti-inflammatory effects . While more research is needed, this property could be valuable in managing inflammatory conditions .
Antibacterial Potential
Thiazole derivatives, including this compound, have shown antibacterial activity by interfering with bacterial lipid synthesis. Investigating its efficacy against specific bacterial strains could provide valuable insights .
Antifungal Applications
The thiazole nucleus also exhibits antifungal properties . Researchers have explored its potential in combating fungal infections, although further studies are warranted .
Antitumor Effects
The compound’s thiazole moiety has been associated with antitumor activity . While more investigations are needed, this property underscores its potential in cancer therapy .
Mécanisme D'action
The compound also contains a hydroxyethyl group, which could potentially be involved in hydrogen bonding interactions. Hydrogen bonds are crucial in many biological processes, including enzyme catalysis, antigen-antibody binding, and DNA replication .
The acetic acid moiety of the compound could potentially be involved in ionic interactions, especially in environments with varying pH. Ionic interactions often play a role in the binding of drugs to their targets .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[4-[4-(1-hydroxyethyl)phenyl]triazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-8(16)9-2-4-10(5-3-9)11-6-15(14-13-11)7-12(17)18/h2-6,8,16H,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNDMFYGHUBPTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CN(N=N2)CC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate](/img/structure/B2547576.png)


![N-(2,4-difluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2547580.png)
![N2,N6-bis(6-fluorobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide](/img/structure/B2547581.png)
![2-benzyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2547583.png)
![4-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide](/img/structure/B2547584.png)



![Tert-butyl (1-{[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B2547589.png)
![2-(2,4-dichlorophenoxy)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2547592.png)
![N-(2,4-dimethoxyphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2547594.png)